4-(3-Fluoro-4-methoxybenzoyl)-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-5-(4-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one
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Overview
Description
4-(3-Fluoro-4-methoxybenzoyl)-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-5-(4-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one is a complex organic compound with potential applications in various fields such as medicinal chemistry and pharmaceuticals. This compound features a unique structure that includes a pyrrol-2-one core, substituted with fluoro, methoxy, hydroxy, morpholinyl, and pyridinyl groups, which contribute to its diverse chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Fluoro-4-methoxybenzoyl)-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-5-(4-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one typically involves multi-step organic reactions. The key steps include:
Formation of the Pyrrol-2-one Core: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the Fluoro and Methoxy Groups: These groups can be introduced via electrophilic aromatic substitution reactions.
Attachment of the Morpholinyl and Pyridinyl Groups: These groups are typically introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxy group can undergo oxidation to form a ketone.
Reduction: The carbonyl group in the benzoyl moiety can be reduced to an alcohol.
Substitution: The fluoro and methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as sodium methoxide or potassium fluoride.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an alcohol derivative.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry: As a lead compound for the development of new drugs targeting specific enzymes or receptors.
Biology: As a tool for studying biochemical pathways and interactions.
Pharmaceuticals: As an active pharmaceutical ingredient (API) in the formulation of new medications.
Industry: As an intermediate in the synthesis of other complex organic compounds.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would be identified through biochemical assays and molecular docking studies.
Comparison with Similar Compounds
Similar Compounds
- 4-(3-Fluoro-4-methoxybenzoyl)-3-hydroxy-1-[2-(4-piperidinyl)ethyl]-5-(4-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one
- 4-(3-Fluoro-4-methoxybenzoyl)-3-hydroxy-1-[2-(4-pyrrolidinyl)ethyl]-5-(4-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one
Uniqueness
The presence of the morpholinyl group in 4-(3-Fluoro-4-methoxybenzoyl)-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-5-(4-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one distinguishes it from similar compounds. This group can enhance the compound’s solubility and bioavailability, making it a more effective candidate for pharmaceutical applications.
Properties
Molecular Formula |
C23H24FN3O5 |
---|---|
Molecular Weight |
441.5 g/mol |
IUPAC Name |
(4Z)-4-[(3-fluoro-4-methoxyphenyl)-hydroxymethylidene]-1-(2-morpholin-4-ylethyl)-5-pyridin-4-ylpyrrolidine-2,3-dione |
InChI |
InChI=1S/C23H24FN3O5/c1-31-18-3-2-16(14-17(18)24)21(28)19-20(15-4-6-25-7-5-15)27(23(30)22(19)29)9-8-26-10-12-32-13-11-26/h2-7,14,20,28H,8-13H2,1H3/b21-19- |
InChI Key |
ZMHVTSXGPPCVON-VZCXRCSSSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C(=C/2\C(N(C(=O)C2=O)CCN3CCOCC3)C4=CC=NC=C4)/O)F |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=C2C(N(C(=O)C2=O)CCN3CCOCC3)C4=CC=NC=C4)O)F |
Origin of Product |
United States |
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